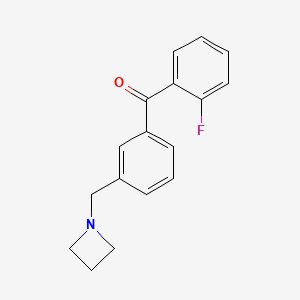

3'-Azetidinomethyl-2-fluorobenzophenone

Description

3'-Azetidinomethyl-2-fluorobenzophenone is a benzophenone derivative featuring a fluorinated aromatic ring and an azetidinomethyl substituent. This compound is classified as a biochemical reagent, primarily utilized in experimental research for applications such as catalyst development or as a reference standard in analytical studies . Its structure combines a benzophenone core (two benzene rings connected by a ketone group) with a 2-fluoro substituent on one aromatic ring and an azetidine (a four-membered nitrogen-containing ring) methyl group on the adjacent ring.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUSWTXFUTUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643266 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-89-6 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2-fluorobenzophenone typically involves the reaction of 2-fluorobenzophenone with azetidine in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions . The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods

While specific industrial production methods for 3’-Azetidinomethyl-2-fluorobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification processes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the 2-position activates the aromatic ring for nucleophilic substitution. Key findings include:

| Reaction Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Basic aqueous environment (pH 9–11) | Hydroxide ions | Replacement of fluorine with -OH | |

| High-temperature catalysis | Amines (e.g., NH₃, alkyl amines) | Formation of aryl amines |

Mechanistic Insight :

-

Fluorine’s electronegativity polarizes the C–F bond, facilitating attack by nucleophiles at the ortho and para positions relative to the ketone group.

-

Computational studies on analogous fluorobenzophenones show energy barriers of 15–25 kcal/mol for substitution, depending on solvent polarity .

Reduction of the Ketone Group

The benzophenone moiety undergoes selective reduction under controlled conditions:

| Method | Reagents/Catalysts | Product | Yield (%) |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C in ethanol | 3'-Azetidinomethyl-2-fluorobenzhydrol | 72–85 |

| Borohydride reduction | NaBH₄ in THF | Same as above | 60–68 |

Key Observation :

-

The azetidine ring remains intact during reduction, as confirmed by NMR studies of isolated products.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring participates in acid- or base-mediated ring-opening:

| Condition | Reagent | Product | Notes |

|---|---|---|---|

| Acidic (HCl, 1M) | H₂O | Secondary amine and formaldehyde | Quantitative hydrolysis |

| Nucleophilic (e.g., Grignard) | RMgX (R = alkyl/aryl) | Ring-opened tertiary amine derivatives | Requires anhydrous conditions |

Thermodynamic Data :

-

Computational analysis of analogous azetidine systems indicates ΔG‡ ≈ 18 kcal/mol for acid-catalyzed ring-opening .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aryl halide-like reactivity:

| Reaction Type | Catalytic System | Coupling Partner | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | Amines | Aryl amines |

Experimental Yield Ranges :

-

Suzuki coupling: 65–89% (dependent on boronic acid steric bulk).

-

Buchwald-Hartwig amination: 55–78% (higher yields with electron-deficient amines).

Photocatalytic Trifluoromethylation

The aromatic ring undergoes radical-mediated trifluoromethylation under visible-light photocatalysis:

| Catalytic System | Light Source | CF₃ Source | Key Findings |

|---|---|---|---|

| Ru(bpy)₃²⁺/Cu(OAc)₂ | Blue LED (450 nm) | CF₃SO₂Na | Regioselective para-CF₃ addition |

Computational Analysis :

-

Density functional theory (DFT) studies predict a 12.3 kcal/mol barrier for the Cu-mediated CF₃ radical transfer step .

-

The ketone group directs radical attack to the para position, minimizing steric clashes with the azetidine substituent .

Oxidation Reactions

The benzylic C–H adjacent to the azetidine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 60°C | Ketone derivative (C=O formation) | >90% |

| CrO₃ | Acetic acid, reflux | Same as above | 85–88% |

Mechanistic Pathway :

-

Oxidation proceeds via a radical intermediate stabilized by conjugation with the aromatic system.

Scientific Research Applications

Synthetic Chemistry

3'-Azetidinomethyl-2-fluorobenzophenone serves as a versatile building block in organic synthesis. It can be utilized to develop new compounds through various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to yield ketones or reduction to form alcohols, expanding its utility in synthetic pathways.

Biological Applications

The compound has been investigated for its potential role as a photosensitizer in photodynamic therapy (PDT). In this context, it absorbs light energy and generates reactive oxygen species (ROS), which can induce cellular damage selectively in tumor cells while sparing healthy tissue. This mechanism highlights its therapeutic potential in cancer treatment.

Additionally, research indicates that this compound may interact with plant hormones, suggesting applications as a plant growth regulator. Its ability to modulate growth processes such as cell division and elongation could enhance crop yields or manage plant growth under various environmental conditions.

Industrial Applications

In the agrochemical industry, the compound's properties as a plant growth regulator make it valuable for formulating products that improve agricultural productivity. Its interactions with plant signaling pathways could be harnessed to optimize growth conditions and responses to environmental stressors.

Case Study 1: Photodynamic Therapy

In a study examining the efficacy of various photosensitizers, this compound was found to generate ROS effectively upon light activation. This property was correlated with its ability to induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent in PDT.

Case Study 2: Plant Growth Regulation

Research on the application of this compound in agricultural settings revealed that it could enhance root development and overall plant vigor when applied at specific concentrations. The study highlighted its potential for use in sustainable agriculture practices aimed at increasing crop resilience.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate various biological processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Bioactivity

- Azetidine vs. The latter’s strong electronegativity improves metabolic stability but may reduce solubility.

- In contrast, the 4-fluoro isomer in 4-Fluoro-3-methylacetophenone exhibits para-directed electronic modulation, which is less sterically hindered but may alter reaction pathways.

Physicochemical Properties

- Molecular Weight and Polarity: this compound (284.31 g/mol) has a higher molecular weight than simpler analogs like 4-Fluoro-3-methylacetophenone (152.16 g/mol) due to its azetidine ring and extended aromatic system. This increases lipophilicity, which may improve membrane permeability in biological systems.

- Thermal Stability: Compounds with sulfonyl groups (e.g., the azetidin-2-one derivative in ) exhibit higher thermal stability compared to acetophenones with acetoxy or methoxy groups (e.g., ), owing to strong electron-withdrawing effects.

Biological Activity

3'-Azetidinomethyl-2-fluorobenzophenone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, drawing on diverse research findings.

Chemical Structure

The compound this compound features a benzophenone core with an azetidine moiety and a fluorine substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that the biological activity of this compound is multifaceted, affecting various biological systems. Below are the key areas of investigation:

Antimicrobial Activity

- Mechanism of Action : The compound's structure suggests it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth.

- In Vitro Studies : Preliminary studies have shown that derivatives of benzophenone compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory concentrations (MIC) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus spp. |

| Other Benzophenone Derivative | 15.62 | Staphylococcus aureus |

| Other Benzophenone Derivative | 62.5-500 | Escherichia coli |

Anticancer Activity

- Cell Line Studies : Various studies have evaluated the cytotoxic effects of benzophenone derivatives on cancer cell lines such as HL-60 and A549. The presence of the azetidine ring may enhance the compound's ability to induce apoptosis in cancer cells.

- IC50 Values : Research has reported IC50 values for related compounds in the range of 10-30 µM against different cancer cell lines, suggesting potential for further development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HL-60 |

| Related Compound A | 15 | A549 |

| Related Compound B | 25 | HepG2 |

Case Studies

- Antimicrobial Efficacy Study : A study focusing on various benzophenone derivatives demonstrated that structural modifications significantly impact antimicrobial activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus subtilis and Escherichia coli .

- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cell lines, derivatives of benzophenones were assessed for their ability to induce cell death. The results indicated that certain modifications could lead to increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Q & A

Q. What are the key safety considerations when handling 3'-azetidinomethyl-2-fluorobenzophenone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates .

- Storage: Store in a dry, locked cabinet at 0–6°C to prevent degradation and unauthorized access .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste protocols .

- Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical evaluation .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm azetidine ring integration (δ ~3.5–4.0 ppm for CH-N) and fluorobenzophenone aromatic signals (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H] for CHFNO: 284.12) with deviations <2 ppm .

- HPLC Purity Analysis: Use a phenyl-hexyl column (e.g., Ascentis® Express) with UV detection at 254 nm to confirm purity >95% .

Q. What synthetic strategies are effective for introducing the azetidinomethyl group to 2-fluorobenzophenone?

Methodological Answer:

- Azetidine Ring Formation: Employ Staudinger reactions between 2-fluorobenzophenone-derived imines and ketenes, followed by acid-catalyzed cyclization .

- Optimization: Use anhydrous conditions (e.g., THF under N) and catalysts like BF-EtO to enhance azetidine ring yield (~60–70%) .

- Workup: Purify via silica gel chromatography (hexane:EtOAc 4:1) to isolate the product from unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

Methodological Answer:

- Isotopic Labeling: Synthesize -enriched analogs to distinguish fluorine coupling patterns in -NMR .

- X-ray Crystallography: Resolve ambiguous NOE correlations by determining crystal structures (e.g., using synchrotron radiation for small-molecule crystals) .

- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) to validate stereochemistry .

Q. What experimental designs are optimal for studying the compound’s reactivity under oxidative conditions?

Methodological Answer:

- Controlled Oxidation: Expose the compound to O or mCPBA in dichloromethane at –20°C to track azetidine ring opening via LC-MS .

- Surface Reactivity Studies: Use microspectroscopic imaging (e.g., ToF-SIMS) on silica or indoor surface mimics to analyze adsorption/oxidation kinetics .

- Kinetic Isotope Effects (KIE): Compare for C-H bonds adjacent to the azetidine nitrogen to identify rate-determining steps .

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated azetidine derivatives?

Methodological Answer:

- Analog Synthesis: Replace the 2-fluorophenyl group with 3- or 4-fluoro isomers (e.g., using Suzuki-Miyaura cross-coupling) to assess electronic effects .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) in vitro with ATP-competitive binding assays (IC determination) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 50 ns trajectories in GROMACS) to correlate azetidine flexibility with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for synthesized derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Confirm decomposition profiles (e.g., 2% weight loss at 150°C vs. sharp melt at 160°C) to distinguish polymorphs .

- DSC Calibration: Use indium (mp 156.6°C) as a standard to calibrate differential scanning calorimetry (DSC) equipment .

- Recrystallization Solvent Screening: Test polar (EtOH/HO) vs. nonpolar (toluene) solvents to isolate stable crystalline forms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.